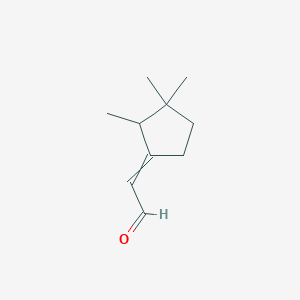

(2,3,3-Trimethylcyclopentylidene)acetaldehyde

CAS No.: 143611-90-9

Cat. No.: VC16832989

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143611-90-9 |

|---|---|

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 2-(2,3,3-trimethylcyclopentylidene)acetaldehyde |

| Standard InChI | InChI=1S/C10H16O/c1-8-9(5-7-11)4-6-10(8,2)3/h5,7-8H,4,6H2,1-3H3 |

| Standard InChI Key | GUHDZPCFWHRDJU-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=CC=O)CCC1(C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The IUPAC name of the compound is 2-(2,3,3-trimethylcyclopentylidene)acetaldehyde, reflecting its bicyclic framework. Its canonical SMILES representation, CC1C(=CC=O)CCC1(C)C, highlights the conjugated double bond between the cyclopentylidene ring and the aldehyde group. The compound’s three-dimensional structure is stabilized by steric effects from the methyl substituents at positions 2, 3, and 3 of the cyclopentane ring.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 143611-90-9 |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| InChI Key | GUHDZPCFWHRDJU-UHFFFAOYSA-N |

| PubChem CID | 71345127 |

Spectroscopic Analysis

While direct spectral data for (2,3,3-Trimethylcyclopentylidene)acetaldehyde are unavailable, analogous aldehydes exhibit distinct IR absorption bands for carbonyl (C=O) stretching at 1,650–1,700 cm⁻¹ and Fermi doublets for aldehydic C–H stretches near 2,800–2,900 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy would likely reveal signals for the aldehyde proton (δ 9-10 ppm) and methyl groups (δ 0.8–1.5 ppm) .

Synthesis and Reaction Pathways

Cyclopentylidene Backbone Formation

The synthesis of (2,3,3-Trimethylcyclopentylidene)acetaldehyde begins with constructing the cyclopentylidene core. One approach involves Wittig olefination, where a phosphorus ylide reacts with a carbonyl precursor to form the conjugated double bond. Alternatively, acid-catalyzed cyclization of acyclic terpenes could generate the bicyclic structure, followed by methylation to install the 2,3,3-trimethyl substituents.

Aldehyde Functionalization

Introducing the aldehyde group typically employs oxidation reactions. For instance, ozonolysis of a terminal alkene precursor or selective oxidation of a primary alcohol using pyridinium chlorochromate (PCC) may yield the target aldehyde. Recent studies on tetraaldehyde derivatives demonstrate that refluxing substrates with potassium hydroxide in ethanol facilitates aldehyde formation through nucleophilic substitution .

Table 2: Synthetic Routes and Conditions

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Cyclopentylidene formation | Wittig reagent, THF, 0°C | Controlled stoichiometry |

| Methylation | CH₃I, K₂CO₃, DMF | Excess methyl iodide |

| Aldehyde introduction | PCC, CH₂Cl₂, rt | Anhydrous conditions |

Byproduct Management

Synthesis of such strained bicyclic aldehydes often generates byproducts like diastereomers or oxidation overproducts. Column chromatography using silica gel and hexane/ethyl acetate eluents effectively isolates the desired compound.

Reactivity and Derivative Formation

Aldehyde-Specific Reactions

The aldehyde group in (2,3,3-Trimethylcyclopentylidene)acetaldehyde participates in classic nucleophilic additions. For example:

-

Grignard reactions produce secondary alcohols.

-

Reductive amination with primary amines yields Schiff bases, which are precursors to heterocyclic compounds.

Cyclopentylidene Ring Modifications

The electron-deficient double bond in the cyclopentylidene moiety undergoes Diels-Alder reactions with dienes, forming six-membered rings. Hydrogenation over palladium catalysts saturates the double bond, yielding a fully saturated cyclopentane derivative.

Environmental and Toxicological Considerations

Biodegradation

Microbial degradation by soil bacteria likely proceeds via aldehyde dehydrogenase enzymes, converting the compound to carboxylic acids. Aerobic conditions favor complete mineralization to CO₂ and H₂O.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume